氟虫腈脱亚硫酰基

描述

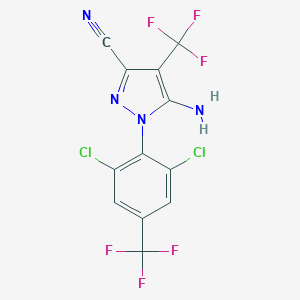

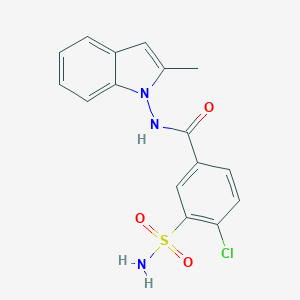

This compound is also known as Fipronil sulfone . It has the molecular weight of 453.15 .

Synthesis Analysis

The synthesis of this compound is a complex process that involves several steps. Unfortunately, the specific details of the synthesis process are not available in the search results .Molecular Structure Analysis

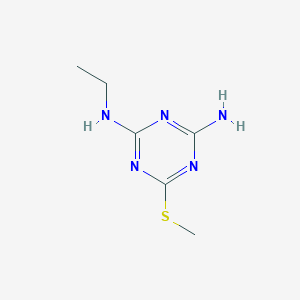

The molecular structure of this compound is quite complex. It includes elements such as chlorine, fluorine, nitrogen, and sulfur . The crystal structure of the compound has been studied and documented .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the search results .科学研究应用

环境毒理学

氟虫腈脱亚硫酰基是氟虫腈的主要代谢产物,常被用来研究其对环境的影响。 研究表明,它对非目标生物,特别是水生生物和蜜蜂有毒害作用 . 了解其毒理学特征有助于评估环境风险,并制定农药使用的相关法规。

分析化学

在分析化学中,人们开发出方法来检测和量化环境样品中的氟虫腈脱亚硫酰基。 高效液相色谱 (HPLC) 和气相色谱-质谱联用 (GC-MS) 等技术被用于监测其在土壤和水中的存在和浓度,这对环境监测至关重要 .

农业害虫管理

作为氟虫腈的代谢产物,氟虫腈脱亚硫酰基保留了一些杀虫特性。 它被研究用于害虫防治策略,特别是在控制抗性害虫种群方面。 其有效性和安全性特征对于可持续的农业实践至关重要 .

生物降解研究

对氟虫腈生物降解的研究通常集中在氟虫腈脱亚硫酰基等降解产物上。 研究旨在了解微生物降解它的途径和机制,这对污染环境的生物修复至关重要 .

神经科学研究

氟虫腈脱亚硫酰基通过阻断 GABA 门控氯离子通道影响昆虫的中枢神经系统。 这种作用在神经科学领域引起了兴趣,该化合物可作为研究神经递质功能和神经毒性的工具 .

兽医学

在兽医学中,氟虫腈脱亚硫酰基的母体化合物氟虫腈被用于跳蚤和蜱虫控制产品。 对该代谢产物的安全性和有效性的研究有助于开发用于伴侣动物的新配方和治疗方法 .

公共卫生

氟虫腈脱亚硫酰基在公共卫生研究中也很重要,特别是在农药暴露和潜在健康风险研究中。 重要的是了解它在人体中的行为及其对人体健康的可能影响 .

农药管理

氟虫腈脱亚硫酰基的研究对于监管科学至关重要。 有关其持久性、生物累积性和毒性的数据被监管机构用来为食品和环境中农药残留设定指南和限值 .

作用机制

Target of Action

Fipronil Desulfinyl, a metabolite of the insecticide Fipronil, primarily targets the central nervous system (CNS) of insects . It acts by blocking the neurotransmitter GABA receptors , which play a crucial role in inhibitory neurotransmission.

Mode of Action

Fipronil Desulfinyl operates by acting in the presynaptic and postsynaptic neurons, blocking the chlorine ions by the neurotransmitters GABA . This blockage leads to an accumulation of chloride ions, causing an imbalance inside and outside the cell. This imbalance results in the excitation of the central nervous system, leading to neurasthenia and, consequently, the death of the insect .

Biochemical Pathways

The metabolic reactions of Fipronil degradation, which lead to the formation of Fipronil Desulfinyl, appear to be the same in different bacteria and are mainly oxidation, reduction, photolysis, and hydrolysis . The enzymes responsible for the degradation are somewhat different, with the ligninolytic enzyme MnP, the cytochrome P450 enzyme, and esterase playing key roles in different strains of bacteria and fungi .

Pharmacokinetics

Fipronil is one of the most persistent lipophilic and toxic insecticides, slightly soluble in water and more soluble in lipids, oils, proteins, and lipophilic organic solvents . The degradation product, Fipronil Desulfinyl, is expected to share similar ADME properties due to its structural similarity.

Result of Action

The action of Fipronil Desulfinyl results in significant effects on the growth, development, and reproduction of organisms . It’s worth noting that Fipronil Desulfinyl is 9-10 times more active at the mammalian chloride channel than the parent compound, reducing the selectivity between insects and humans when exposed to this metabolite .

Action Environment

Fipronil Desulfinyl is a photodegradation product of Fipronil, indicating that exposure to light can influence its formation . In the environment, Fipronil residues are toxic to various organisms, including aquatic animals, crustaceans, bees, termites, rabbits, lizards, and humans . It’s also classified as a C carcinogen . The degradation of Fipronil, leading to the formation of Fipronil Desulfinyl, can be influenced by various environmental factors, including the presence of certain bacteria and fungi .

安全和危害

未来方向

生化分析

Biochemical Properties

Fipronil Desulfinyl interacts with various enzymes, proteins, and other biomolecules. The metabolic reactions of Fipronil Desulfinyl degradation appear to be the same in different bacteria and are mainly oxidation, reduction, photolysis, and hydrolysis . The enzymes and genes responsible for the degradation are somewhat different. The ligninolytic enzyme MnP, the cytochrome P450 enzyme, and esterase play key roles in different strains of bacteria and fungi .

Cellular Effects

Fipronil Desulfinyl has been found to have effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of Fipronil Desulfinyl involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The effects of Fipronil Desulfinyl change over time in laboratory settings . It has been found that the photodegradation rate constant is lower for Fipronil Desulfinyl than for Fipronil . This suggests that Fipronil Desulfinyl is more persistent in aquatic environments and could be an important indicator of long-term Fipronil contamination .

Dosage Effects in Animal Models

The effects of Fipronil Desulfinyl vary with different dosages in animal models

Metabolic Pathways

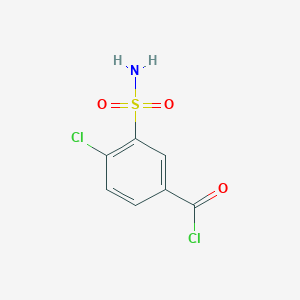

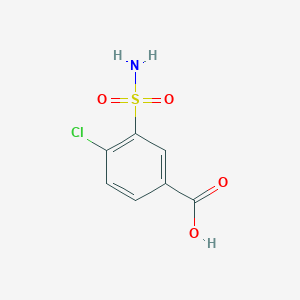

Fipronil Desulfinyl is involved in various metabolic pathways. The degradation pathways shown are those of photolysis (Fipronil Desulfinyl), hydrolysis (Fipronil amide), reduction (Fipronil-sulfide), and oxidation (Fipronil-sulfone) .

Transport and Distribution

Fipronil Desulfinyl is transported and distributed within cells and tissues

属性

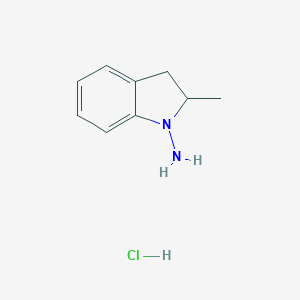

IUPAC Name |

5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethyl)pyrazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl2F6N4/c13-5-1-4(11(15,16)17)2-6(14)9(5)24-10(22)8(12(18,19)20)7(3-21)23-24/h1-2H,22H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWKXVHLIRTVXLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N2C(=C(C(=N2)C#N)C(F)(F)F)N)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl2F6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0043719 | |

| Record name | Fipronil desulfinyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0043719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

205650-65-3 | |

| Record name | Fipronil desulfinyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205650-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)-1H-pyrazole-3-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0205650653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fipronil desulfinyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0043719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 205650-65-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-AMINO-1-(2,6-DICHLORO-4-(TRIFLUOROMETHYL)PHENYL)-4-(TRIFLUOROMETHYL)-1H-PYRAZOLE-3-CARBONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9Y6W9QM9D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does fipronil desulfinyl exert its insecticidal activity?

A1: Fipronil desulfinyl, similar to its parent compound fipronil, acts as a potent insecticide by disrupting the normal function of the γ-aminobutyric acid (GABA)-gated chloride channels in insects. [] This disruption leads to neuronal hyperexcitation and ultimately results in paralysis and death of the insect. []

Q2: Does fipronil desulfinyl retain neurotoxicity after forming from fipronil?

A2: Yes, fipronil desulfinyl exhibits high neurotoxicity by blocking the GABA-gated chloride channel, contributing to the overall effectiveness of fipronil. []

Q3: Is fipronil desulfinyl a metabolite in mammals?

A3: No, fipronil desulfinyl is not a metabolite in mammals. []

Q4: What is the molecular formula and weight of fipronil desulfinyl?

A4: The molecular formula of fipronil desulfinyl is C12H4Cl2F6N4O, and its molecular weight is 405.12 g/mol.

Q5: How stable is fipronil desulfinyl under UV light and sunlight?

A5: Fipronil desulfinyl demonstrates relative stability under both UV light and sunlight, undergoing only limited changes in the substitution of its aromatic ring. []

Q6: What are the potential health risks associated with fipronil desulfinyl exposure?

A6: While fipronil desulfinyl itself hasn't been directly linked to specific health issues in the provided abstracts, the parent compound, fipronil, and its metabolites can potentially disrupt thyroid function in humans. [] More research is needed to determine the specific effects of fipronil desulfinyl.

Q7: What analytical methods are commonly employed to detect and quantify fipronil desulfinyl in various matrices?

A7: Several analytical techniques are used to detect and quantify fipronil desulfinyl, including:

- Gas Chromatography with Electron Capture Detection (GC-ECD): This method is widely used for its sensitivity and selectivity in analyzing fipronil and its metabolites, including fipronil desulfinyl, in various matrices like honey, soil, and chicken meat. [, , ]

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides high sensitivity and selectivity for the identification and quantification of fipronil desulfinyl in environmental and food samples. [, , ]

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and selectivity for the analysis of fipronil desulfinyl and its metabolites in various matrices, including food and biological samples. [, , , , ]

- Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This high-throughput technique enables rapid and sensitive determination of fipronil desulfinyl in complex matrices like eggs and other foodstuffs. [, , ]

- High-Performance Liquid Chromatography (HPLC): Combined with various detectors, HPLC is employed for the analysis of fipronil desulfinyl in different matrices, including water and soil. []

Q8: How does fipronil desulfinyl degrade in the environment?

A8: Fipronil desulfinyl is primarily formed through the photodegradation of fipronil in water and on soil surfaces exposed to sunlight. [] It degrades relatively rapidly in field soils with a half-life of 41-55 days, compared to fipronil's average half-life of 132 days. []

Q9: What is the main degradation product of fipronil in estuarine environments?

A9: Fipronil sulfide, the reduction product of fipronil, is the major degradation product in estuarine systems, forming rapidly in sediments. []

Q10: How do environmental conditions affect the formation of fipronil degradation products?

A10: Soil moisture content significantly influences fipronil degradation: * High moisture (>50%) favors fipronil sulfide formation through reduction. [] * Low moisture (<50%) and good aeration favor fipronil sulfone formation through oxidation. []

Q11: How do different fipronil degradation products partition between water and sediment?

A11: * Fipronil sulfide primarily accumulates in sediments. [] * Fipronil sulfone forms rapidly in water but is found in trace amounts in sediment. [] * Fipronil desulfinyl forms in water and partitions into sediment over time. []

Q12: Is there evidence of fipronil and its degradation products in indoor environments?

A12: Yes, fipronil, fipronil sulfide, and fipronil desulfinyl have been detected in indoor dust, likely originating from topical flea treatments for pets. [, ] Indoor dust concentrations of total fipronil (including fipronil, desulfinyl fipronil, and fipronil sulfide) are generally higher than in outdoor dust. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2'-Cyano[1,1'-biphenyl]-4-yl)methyl]-1-(pentanoylamino)cyclopentane-1-carboxamide](/img/structure/B195250.png)